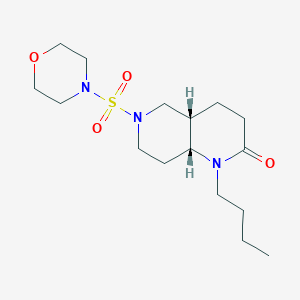
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine, commonly known as ACNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACNP is a piperazine derivative that is structurally related to other psychoactive compounds, such as amphetamines and cocaine. The purpose of
Wissenschaftliche Forschungsanwendungen
ACNP has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACNP has been shown to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of mood and behavior. In pharmacology, ACNP has been studied for its potential as a drug candidate for the treatment of various neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In medicinal chemistry, ACNP has been used as a starting point for the development of new psychoactive compounds with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of ACNP involves the inhibition of dopamine and norepinephrine transporters, which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of ACNP, such as improved mood, increased alertness, and enhanced cognitive performance.
Biochemical and Physiological Effects:
ACNP has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved mood, increased alertness, and enhanced cognitive performance. However, the exact nature and extent of these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
ACNP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling are some of the limitations that need to be considered.
Zukünftige Richtungen
There are several future directions for research on ACNP, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of ACNP as a tool for studying the role of dopamine and norepinephrine transporters in the brain and their involvement in various neuropsychiatric disorders is an area of ongoing research.
Synthesemethoden
The synthesis of ACNP involves the reaction of 1-adamantylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base. The resulting compound is then converted to the piperazine derivative through a reaction with piperazine.
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c22-19-2-1-17(25(27)28)10-18(19)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZSDMOMRXCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)
![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)